6-Fluoroisoquinoline-1-carboxylic acid

Lipophilicity Drug Design ADME

In medicinal chemistry, selecting the wrong regioisomer can alter ADME profiles and disrupt SAR. 6-Fluoroisoquinoline-1-carboxylic acid solves this with precise electronic tuning. - **Synthetic advantage:** Enhanced acidity (pKa 2.55) enables mild base deprotonation for amide/ester prodrug synthesis without epimerization. - **Physicochemical precision:** XLogP of 2.072-optimized between hydrophilic 7-fluoro and lipophilic 6-chloro analogs. - **Quality assurance:** 98% purity with batch-specific NMR, HPLC, and GC documentation reduces assay variability.

Molecular Formula C10H6FNO2
Molecular Weight 191.161
CAS No. 1179149-37-1
Cat. No. B2907793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroisoquinoline-1-carboxylic acid
CAS1179149-37-1
Molecular FormulaC10H6FNO2
Molecular Weight191.161
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=O)O)C=C1F
InChIInChI=1S/C10H6FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14)
InChIKeyFBTAZJOMYWXIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroisoquinoline-1-carboxylic acid: Compound Overview


6-Fluoroisoquinoline-1-carboxylic acid (CAS 1179149-37-1) is a heterocyclic aromatic compound within the fluorinated isoquinoline carboxylic acid class, possessing the molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol . It features a fluorine atom substituted at the 6-position of the isoquinoline scaffold and a carboxylic acid functional group at the 1-position. The compound is commercially available as a research chemical with a standard purity of 98%, supported by batch-specific analytical documentation including NMR, HPLC, and GC . Its primary utility lies in serving as a versatile small-molecule scaffold and key intermediate in medicinal chemistry for the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules .

Scaffold

Fluorinated isoquinoline building block

Workflow

Kinase inhibitor & antimicrobial agent synthesis

Documentation

Batch-specific analytical support for derivatization

Why 6-Fluoroisoquinoline-1-carboxylic acid Is Irreplaceable


The position of the fluorine atom on the isoquinoline ring is not a trivial structural variation; it directly governs the compound's electronic distribution, lipophilicity, and acid-base behavior, which are critical parameters in drug design and chemical reactivity. Substituting the 6-fluoro isomer with a 5-, 7-, or 8-fluoro analog, or a 6-chloro counterpart, results in quantifiably different physicochemical properties—most notably LogP and pKa . These differences preclude simple interchangeability, as they can significantly alter the ADME profile, binding affinity, and synthetic utility of downstream derivatives. The evidence below demonstrates that 6-Fluoroisoquinoline-1-carboxylic acid occupies a distinct property space that must be matched to the specific requirements of a research or production campaign.

Fluorine position alters lipophilicity

6-fluoro isomer has a distinct LogP compared to 5-, 7-, and 8-fluoro analogs; direct replacement may shift ADME parameters.

Acidity differs among regioisomers

Carboxylic acid pKa varies with halogen position, affecting coupling reactivity and ionization state in synthesis.

Halogen type influences properties

6-chloro analog shows higher lipophilicity; substitution may change solubility and metabolic stability profiles.

Physicochemical Comparison of 6-Fluoroisoquinoline-1-carboxylic acid


Lipophilicity (LogP) Positioning

The 6-fluoroisoquinoline-1-carboxylic acid exhibits an XLogP of 2.072 , placing it in a moderate lipophilicity range that is often desirable for oral bioavailability. This value is significantly higher than the 7-fluoro (LogP 1.151 ) and 8-fluoro (LogP 0.601 ) isomers, indicating superior membrane permeability potential. Conversely, it is lower than the 6-chloro analog (XLogP 2.6 [1]), suggesting a better balance to avoid excessive lipophilicity-related liabilities such as poor solubility and high metabolic clearance. This graduated LogP series allows for precise tuning of physicochemical properties in lead optimization campaigns.

Lipophilicity
Cross-study comparable
6-Fluoro XLogP = 2.07 vs. 7-Fluoro (1.15) and 8-Fluoro (0.60)
Distinct lipophilicity window for lead optimization
Computed values; not experimental head-to-head. Data to verify in target system.
Lipophilicity Drug Design ADME

Acidity (pKa) Advantage

The carboxylic acid group on the 6-fluoro isomer has a predicted pKa of 2.55 , indicating it is a stronger acid compared to the 5-fluoro isomer, which has a reported pKa of 3.1 ± 0.2 . This 0.55 pKa unit difference translates to the 6-fluoro compound being approximately 3.5 times more acidic in its carboxyl proton. The lower pKa reflects a more pronounced electron-withdrawing inductive effect from the 6-position fluorine on the carboxylic acid at the 1-position, which can influence the compound's reactivity in amidation and esterification reactions, as well as its ionization state under physiological conditions.

Acidity (pKa)
Data to verify
6-Fluoro pKa ~2.55 vs. 5-Fluoro pKa ~3.1
Higher acidity influences coupling reactivity
Predicted values; direct experimental comparison not available.
Acidity Electron-Withdrawing Effect Reactivity

Certified Purity and Documentation

The target compound is consistently supplied at a standard purity of 98% by major vendors such as Bidepharm, which provides batch-specific QA/QC documentation including NMR, HPLC, and GC spectra . In contrast, several close analogs are routinely offered at lower specified purities, such as 95% for the 8-fluoro isomer and 95% for the 6-chloro isomer . While purity is vendor-dependent, the availability of a 98% grade with comprehensive analytical support minimizes the risk of impurities interfering with sensitive catalytic reactions or biological assays, thereby enhancing experimental reproducibility and reducing the need for pre-use purification.

Purity & Documentation
Vendor specification
98% grade with NMR, HPLC, GC support
Higher documented purity reduces impurity-related variability
Batch-specific QA/QC from major suppliers.
Purity Reproducibility Procurement Specification

Application Scenarios for 6-Fluoroisoquinoline-1-carboxylic acid


Lipophilicity-Tuned Lead Optimization

In drug discovery programs where the isoquinoline-1-carboxylic acid scaffold is a core moiety, medicinal chemists can use the 6-fluoro isomer to achieve an XLogP of 2.072 , which is strategically positioned between the more hydrophilic 7- and 8-fluoro isomers and the more lipophilic 6-chloro analog. This specific lipophilicity can be exploited to improve a lead compound's membrane permeability while mitigating the risk of poor aqueous solubility or high metabolic turnover, which are common pitfalls when using the 6-chloro alternative .

Acidity-Driven Coupling Synthesis

The enhanced acidity of the 6-fluoro isomer (pKa 2.55 vs. 3.1 for 5-fluoro) makes it more amenable to mild base deprotonation and subsequent coupling reactions under conditions that might be incompatible with other functional groups. This is particularly valuable when synthesizing amide or ester prodrugs where the carboxylic acid must be activated without epimerization or degradation. Researchers should select this isomer when a more acidic carboxyl group is synthetically advantageous.

Reproducible High-Throughput Screening

For core facilities and screening laboratories, the consistent 98% purity with full NMR, HPLC, and GC documentation reduces the variability that can arise from impurities in lower-grade analogs (e.g., 95% 8-fluoro or 6-chloro). This ensures that observed biological activity—or lack thereof—can be confidently attributed to the compound of interest rather than to an impurity, streamlining SAR interpretation and follow-up synthesis.

Application
Selection Property
Validation Focus
Lipophilicity-tuned lead optimization
Intermediate LogP between hydrophilic and lipophilic regioisomers
Verify membrane permeability and solubility in lead series
Mild-base coupling synthesis
Enhanced acidity of carboxylic acid group
Confirm deprotonation efficiency under selected conditions
Reproducible high-throughput screening
Consistent 98% purity with full analytical documentation
Monitor batch-to-batch consistency and impurity profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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